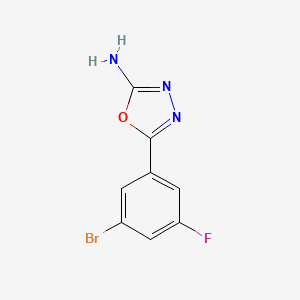
1,1-Dibromo-2-hexylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane, 1,1-dibromo-2-hexyl- is a halogenated cyclopropane derivative with the molecular formula C9H16Br2 and a molecular weight of 284.03 g/mol . This compound is characterized by the presence of two bromine atoms attached to the first carbon of the cyclopropane ring and a hexyl group attached to the second carbon. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
The synthesis of cyclopropane, 1,1-dibromo-2-hexyl- can be achieved through several synthetic routes. One common method involves the reaction of hexylmagnesium bromide with 1,1-dibromo-2-chlorocyclopropane under controlled conditions . This reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Cyclopropane, 1,1-dibromo-2-hexyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of cyclopropane derivatives with different functional groups.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form cyclopropane derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound, leading to the formation of cyclopropane derivatives with additional oxygen-containing functional groups.
Common reagents used in these reactions include nucleophiles (e.g., hydroxide ions), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Cyclopropane, 1,1-dibromo-2-hexyl- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of cyclopropane, 1,1-dibromo-2-hexyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the cyclopropane ring play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups, leading to the formation of new compounds with different biological activities .
Comparación Con Compuestos Similares
Cyclopropane, 1,1-dibromo-2-hexyl- can be compared with other halogenated cyclopropane derivatives, such as:
Cyclopropane, 1,1-dichloro-2-hexyl-: Similar structure but with chlorine atoms instead of bromine.
Cyclopropane, 1,1-dibromo-2-methyl-: Similar structure but with a methyl group instead of a hexyl group.
Cyclopropane, 1,1-dibromo-2-ethyl-: Similar structure but with an ethyl group instead of a hexyl group.
The uniqueness of cyclopropane, 1,1-dibromo-2-hexyl- lies in its specific combination of bromine atoms and a hexyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
41848-90-2 |
|---|---|
Fórmula molecular |
C9H16Br2 |
Peso molecular |
284.03 g/mol |
Nombre IUPAC |
1,1-dibromo-2-hexylcyclopropane |
InChI |
InChI=1S/C9H16Br2/c1-2-3-4-5-6-8-7-9(8,10)11/h8H,2-7H2,1H3 |
Clave InChI |
WPTBDWWKCWNJPL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CC1(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


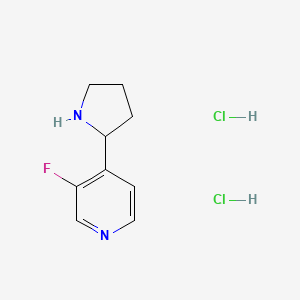
![(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B12086613.png)
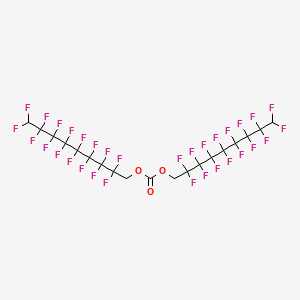
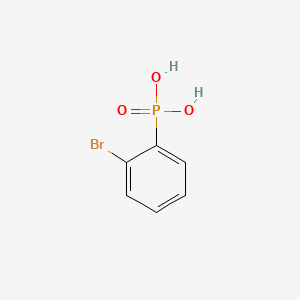
![Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12086618.png)






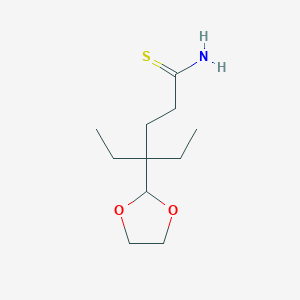
![4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12086673.png)
